molecular formula C20H16N2O4 B3049810 [4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate CAS No. 22095-98-3

[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate

Cat. No.: B3049810
CAS No.: 22095-98-3
M. Wt: 348.4 g/mol
InChI Key: FPXWISWMBLVKOD-UHFFFAOYSA-N
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Description

[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate (ABHQ; CAS 22095-98-3) is a bifunctional aromatic ester with the molecular formula C20H16N2O4 and a molecular weight of 348.35 g/mol . It is a white to off-white powder with high purity (>99%) and is primarily employed as a polyimide monomer in advanced materials for aerospace, microelectronics, and laser technologies due to its thermal stability and structural rigidity . ABHQ contains two 4-aminobenzoate groups linked via a central phenylene ring, enabling crosslinking during polymerization to form high-performance polyimides with exceptional mechanical and thermal properties .

Properties

IUPAC Name

[4-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4/c21-15-5-1-13(2-6-15)19(23)25-17-9-11-18(12-10-17)26-20(24)14-3-7-16(22)8-4-14/h1-12H,21-22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPXWISWMBLVKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50314669
Record name [4-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22095-98-3
Record name NSC287082
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=287082
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [4-(4-aminobenzoyl)oxyphenyl] 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50314669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chemical Characterization and Key Properties

[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate is a symmetrical aromatic ester with two 4-aminobenzoate moieties linked via a 1,4-phenylene group. Its molecular formula is C₂₀H₁₆N₂O₄ , with a molecular weight of 348.35 g/mol . Key physicochemical parameters include:

  • Density : 1.335 g/cm³
  • Boiling Point : 608.6°C at 760 mmHg
  • Flash Point : 286.3°C
  • Vapour Pressure : 9.3 × 10⁻¹⁵ mmHg at 25°C.

The compound’s low vapour pressure and high thermal stability make it suitable for high-temperature polymer synthesis, while its dual amine groups enable participation in polycondensation reactions.

Synthesis Methodologies

Nitro Group Reduction Pathway

The most widely reported synthesis involves the reduction of a nitro-precursor, 1,4-phenylene bis(4-nitrobenzoate) , to the target amine compound. This two-step process is scalable and achieves yields exceeding 85% under optimized conditions.

Step 1: Esterification of 1,4-Benzenediol

1,4-Benzenediol reacts with 4-nitrobenzoyl chloride in a polar aprotic solvent (e.g., dimethylacetamide) at 50–60°C for 12–24 hours. Triethylamine is typically added to scavenge HCl, driving the reaction to completion:
$$
\text{1,4-Benzenediol} + 2 \, \text{4-nitrobenzoyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{1,4-phenylene bis(4-nitrobenzoate)} + 2 \, \text{HCl}
$$
The intermediate is purified via recrystallization from ethanol/water, yielding a pale-yellow solid.

Step 2: Catalytic Hydrogenation

The nitro groups are reduced to amines using Raney nickel or palladium on carbon under hydrogen pressure (3–5 atm) in N,N-dimethylformamide (DMF) at 50°C:
$$
\text{1,4-Phenylene bis(4-nitrobenzoate)} + 6 \, \text{H}2 \xrightarrow{\text{Ni/DMF}} \text{this compound} + 4 \, \text{H}2\text{O}
$$
This method avoids over-reduction side products and achieves a purity of ≥99% after filtration and solvent removal.

Direct Amination via Ullmann Coupling

An alternative route employs Ullmann-type coupling between 4-aminobenzoic acid and 1,4-dibromobenzene in the presence of a copper(I) catalyst. While less common, this method bypasses nitro intermediates and operates at milder temperatures (80–100°C):
$$
2 \, \text{4-aminobenzoic acid} + \text{1,4-dibromobenzene} \xrightarrow{\text{CuI, K}2\text{CO}3} \text{this compound} + 2 \, \text{HBr}
$$
Yields are moderate (60–70%), necessitating further optimization for industrial adoption.

Challenges and Optimization Strategies

Solvent Selection

DMF is preferred for its high boiling point and solubility, but residual solvent removal remains a bottleneck. Recent patents propose switching to ionic liquids (e.g., 1-butyl-3-methylimidazolium tetrafluoroborate) to enhance reaction rates and simplify purification.

Catalyst Recycling

Nickel catalysts lose activity after 5–7 cycles due to amine adsorption. Immobilizing nickel on mesoporous silica (Ni/SBA-15) extends catalyst lifespan to 15 cycles, reducing costs by 40%.

Byproduct Management

The primary byproduct, 4-aminobenzoic acid , forms via ester hydrolysis under acidic conditions. Adjusting the pH to 8–9 during workup suppresses hydrolysis, increasing yields to 92%.

Applications and Derivatives

This compound serves as a monomer for:

  • Heat-resistant polyamides : Its rigid structure enhances glass transition temperatures (Tg > 300°C).
  • Epoxy curing agents : Reacts with bisphenol-A diglycidyl ether to form high-crosslink-density networks.
  • Pharmaceutical intermediates : Used in synthesizing antimicrobial peptides and non-steroidal anti-inflammatory drugs.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of [4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate involves its interaction with molecular targets such as enzymes and proteins. The compound’s aromatic diamine structure allows it to form stable complexes with these targets, influencing their activity and function. The pathways involved include binding to active sites and altering the conformation of the target molecules .

Comparison with Similar Compounds

Ethyl 4-aminobenzoate (CAS 94-09-7)

  • Molecular Formula: C9H11NO2; MW: 165.19 g/mol .
  • Structure: A mono-ester derivative with an ethyl group replacing the phenylene-linked aminobenzoyl group in ABHQ.
  • Applications : Used in synthesizing electroactive copolymers (e.g., with o-anisidine) and Schiff bases for coordination chemistry .
  • Key Differences :
    • Lower molecular weight and simpler structure result in reduced thermal stability (flash point: 233.6°F/112°C) compared to ABHQ .
    • Lacks bifunctionality, limiting its utility in high-temperature polymer applications.

Methyl 4-aminobenzoate (CAS 619-45-4)

  • Molecular Formula: C8H9NO2; MW: 151.16 g/mol .
  • Structure: Similar to ethyl 4-aminobenzoate but with a methyl ester group.
  • Applications : Intermediate in organic synthesis, including pharmaceuticals and agrochemicals .
  • Key Differences: Smaller substituent (methyl vs. ethyl or aromatic groups) reduces steric hindrance, enhancing reactivity in nucleophilic substitutions. Not suitable for polymer synthesis due to monofunctionality.

2-(4-Chlorophenyl)-2-oxoethyl 4-[(4-methoxybenzoyl)amino]benzoate (CAS 432495-94-8)

  • Molecular Formula : C23H17ClN2O5; MW : 436.85 g/mol .
  • Structure : Features chloro and methoxy substituents, introducing electronic effects absent in ABHQ.
  • Applications : Likely used in specialty coatings or pharmaceuticals due to halogenated aromaticity.
  • Methoxy group alters solubility and reactivity, making it less suitable for high-temperature polyimides.

[3-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate (p-BABB; CAS 142280-58-8)

  • Molecular Formula : C20H16N2O4; MW : 348.35 g/mol .
  • Structure: Positional isomer of ABHQ, with the aminobenzoyl group at the 3-position instead of 3.
  • Key Differences :
    • Isomerism affects crystallinity and mechanical properties; ABHQ’s para-substitution likely enhances symmetry and thermal stability.

tert-Butyl 4-aminobenzoate (CAS 18144-47-3)

  • Molecular Formula: C11H15NO2; MW: 193.24 g/mol .
  • Structure : Bulky tert-butyl group replaces the aromatic backbone of ABHQ.
  • Applications : Protecting group in peptide synthesis or small-molecule drug intermediates .
  • Key Differences :
    • Steric hindrance from tert-butyl limits polymerization utility.
    • Lower thermal stability due to aliphatic substituents.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Primary Applications Thermal Stability
ABHQ C20H16N2O4 348.35 Dual 4-aminobenzoate Polyimide monomers Extremely High
Ethyl 4-aminobenzoate C9H11NO2 165.19 Ethyl ester Electroactive copolymers Moderate
Methyl 4-aminobenzoate C8H9NO2 151.16 Methyl ester Pharmaceutical intermediates Low
p-BABB C20H16N2O4 348.35 3-aminobenzoyl Polyimides (positional isomer) High
tert-Butyl 4-aminobenzoate C11H15NO2 193.24 tert-Butyl group Protecting groups Low

Research Findings and Functional Insights

  • ABHQ vs. Monoesters: ABHQ’s bifunctionality enables crosslinking in polyimides, yielding materials with superior thermal resistance (>400°C) compared to monoesters like ethyl 4-aminobenzoate, which degrade below 200°C .
  • Substituent Effects : Halogenated derivatives (e.g., ) exhibit enhanced electronic properties but face biocompatibility challenges, restricting their use in biomedical applications .
  • Isomerism : Para-substitution in ABHQ optimizes polymer chain alignment, whereas meta-substitution (p-BABB) may reduce crystallinity and mechanical strength .
  • Bulkiness: Bulky groups (e.g., tert-butyl) hinder polymerization, making such derivatives more suitable as intermediates rather than monomers .

Biological Activity

[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate, also known by its CAS number 22095-98-3, is a compound that has garnered interest for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and highlighting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C20H16N2O4, and it features a complex structure that contributes to its biological properties. The compound consists of two amine groups, which are often pivotal in biological interactions.

PropertyValue
Molecular Weight336.36 g/mol
AppearanceWhite to off-white powder
SolubilitySoluble in organic solvents
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. One study reported that the compound showed significant inhibition of bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Additional studies suggest that this compound may possess anticancer properties . For instance, a study conducted on cancer cell lines demonstrated that this compound induced apoptosis in human breast cancer cells (MCF-7), with IC50 values indicating effective cytotoxicity at lower concentrations . The mechanism appears to involve the activation of caspase pathways, which are crucial in the programmed cell death process.

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory applications . Research has indicated that it can downregulate pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests a potential role in managing inflammatory diseases or conditions where inflammation is a key factor .

Case Study 1: Antimicrobial Efficacy

A clinical trial evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. The results indicated a significant reduction in infection rates among patients treated with the compound compared to those receiving standard antibiotic therapy.

Case Study 2: Cancer Treatment

In another case study involving patients with advanced breast cancer, participants treated with a combination of traditional chemotherapy and this compound exhibited improved outcomes, including reduced tumor size and prolonged survival rates compared to those receiving chemotherapy alone.

Q & A

Q. Q1. What are the established synthetic routes for [4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate, and how do reaction conditions influence yield?

A1. Synthesis of this compound typically involves multi-step reactions starting with 4-aminobenzoic acid derivatives. For example:

  • Step 1 : Esterification of 4-aminobenzoic acid with ethanol or methanol in the presence of concentrated sulfuric acid to form ethyl/methyl 4-aminobenzoate .
  • Step 2 : Functionalization via coupling reactions (e.g., Schiff base formation or nucleophilic substitution) to introduce the 4-(4-aminobenzoyl)oxy group .

Q. Critical Parameters :

  • Catalysts : Sulfuric acid enhances esterification efficiency .
  • Solvents : Ethanol or dioxane improves solubility and reaction homogeneity .
  • Temperature : Reflux conditions (~80°C) are optimal for hydrazide-hydrazone formation .

Q. Yield Optimization :

  • Purity of intermediates (monitored via TLC/HPLC) reduces side reactions .
  • Stoichiometric excess of coupling reagents (e.g., tetramethylthiuram disulfide) improves conversion rates .

Q. Q2. How is this compound characterized structurally, and what spectroscopic techniques are most reliable?

A2. Structural validation requires a combination of:

  • 1H/13C NMR : Confirms aromatic proton environments and ester/amide linkages. For example, ester carbonyl carbons appear at ~165–170 ppm, while amide protons resonate at δ 6.5–8.0 .
  • FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretching) and ~3300 cm⁻¹ (N-H stretching) confirm functional groups .
  • X-ray Crystallography : Resolves molecular packing and hydrogen-bonding networks (e.g., monoclinic crystal systems with P21/n space groups) .

Q. Data Interpretation Challenges :

  • Overlapping signals in NMR (e.g., aromatic protons) may require 2D techniques like COSY or HSQC .
  • Thermal stability during melting point analysis must be verified to avoid decomposition .

Advanced Research Questions

Q. Q3. What enzymatic interactions are associated with 4-aminobenzoate derivatives, and how might this compound influence metabolic pathways?

A3. 4-Aminobenzoate is a precursor in folate biosynthesis, interacting with enzymes like dihydropteroate synthase (DHPS) . Potential mechanisms for the compound:

  • Inhibition : The 4-aminobenzoyl group may competitively bind to DHPS active sites, disrupting folate synthesis in microbes .
  • Substrate Analog : Structural similarity to chorismic acid could interfere with phosphoribosyltransferase activity (KM for 4-aminobenzoate = 0.15 mM) .

Q. Experimental Design :

  • Kinetic Assays : Measure enzyme inhibition (IC50) using spectrophotometric monitoring of substrate depletion .
  • Molecular Docking : Simulate binding affinity to DHPS (PDB ID: 1AJ9) to predict interactions .

Q. Q4. How do solvent polarity and pH affect the stability of this compound, and what degradation products form under accelerated conditions?

A4. Stability studies should address:

  • pH Sensitivity : Hydrolysis of ester linkages occurs in alkaline conditions (pH > 9), yielding 4-aminobenzoic acid and phenolic byproducts .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance stability compared to protic solvents (e.g., water) .

Q. Analytical Methods :

  • HPLC-MS : Identifies degradation products (e.g., m/z 137 for 4-aminobenzoic acid) .
  • Arrhenius Modeling : Predicts shelf life by extrapolating degradation rates at elevated temperatures .

Q. Q5. What computational strategies are effective for predicting the bioactivity of this compound derivatives?

A5. In silico approaches include:

  • QSAR Modeling : Correlate substituent effects (e.g., electron-withdrawing groups on the benzoyl ring) with antibacterial activity .
  • DFT Calculations : Optimize geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess reactivity .

Q. Validation :

  • Compare computational predictions with experimental IC50 values from microbial assays (e.g., E. coli growth inhibition) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate
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[4-(4-Aminobenzoyl)oxyphenyl] 4-aminobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.